(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone
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Overview
Description
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a chemical compound with the molecular formula C17H14BrClO3 and a molecular weight of 381.65 g/mol . It is known for its role as an intermediate in the synthesis of empagliflozin, a medication used to treat type 2 diabetes . The compound features a bromine and chlorine-substituted phenyl ring, a tetrahydrofuran ring, and a methanone group, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and (S)-tetrahydrofuran-3-ol.
Reaction Conditions: The 5-bromo-2-chlorobenzoic acid is first converted to (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone through a series of reactions.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of empagliflozin, it contributes to the inhibition of sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .
Comparison with Similar Compounds
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can be compared with other similar compounds, such as:
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran: This compound is also an intermediate in the synthesis of empagliflozin and shares similar structural features.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Biological Activity
(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone, also known by its CAS number 915095-84-0, is a compound with significant potential in pharmacological applications. Its structure includes a bromine and chlorine substitution on the phenyl ring, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
The molecular formula for this compound is C17H14BrClO3, with a molecular weight of approximately 381.65 g/mol. The compound appears as a white solid with a predicted density of 1.493 g/cm³ and a boiling point estimated at 505.1 °C .
Anti-inflammatory and Analgesic Effects
The compound's structural features may confer anti-inflammatory properties, akin to other oxazole derivatives known for their analgesic effects. Studies on related compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses . Molecular docking studies can be utilized to predict the binding affinities of this compound to COX enzymes, potentially validating its therapeutic role in pain management.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various oxazolones and evaluated their analgesic activity using the writhing test and hot plate test in mice. The results indicated that certain derivatives exhibited potent analgesic effects, suggesting that similar compounds could be explored for their pain-relieving properties .
- Toxicity Assessment : Acute toxicity studies conducted on related compounds revealed no lethal effects at tested doses, indicating a favorable safety profile. Histopathological examinations showed no significant adverse effects on organ systems, reinforcing the potential for further development .
- Molecular Docking Studies : In silico studies have been employed to assess the interaction of oxazole derivatives with pain-related biological targets, providing insights into their mechanism of action . These findings can guide future experimental designs for this compound.
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H14BrClO3 |
Molecular Weight | 381.65 g/mol |
Density | 1.493 g/cm³ |
Boiling Point | 505.1 °C (predicted) |
Purity | 98% |
Properties
Molecular Formula |
C17H14BrClO3 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone |
InChI |
InChI=1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2 |
InChI Key |
DGMVPGOZCCHBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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